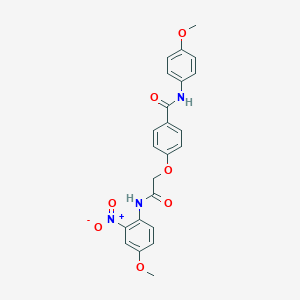

![molecular formula C19H19N3O2 B255494 Ethyl 8-methyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate](/img/structure/B255494.png)

Ethyl 8-methyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 8-methyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate, also known as MQAE, is a fluorescent probe that is commonly used in scientific research. It is a member of the quinolinecarboxylate family and is synthesized through a multi-step process that involves the use of various chemical reagents. MQAE has a wide range of applications in scientific research, including the study of ion channels, transporters, and membrane potentials.

Aplicaciones Científicas De Investigación

Ethyl 8-methyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate has a wide range of applications in scientific research. One of its primary uses is as a fluorescent probe for the study of ion channels, transporters, and membrane potentials. Ethyl 8-methyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate can be used to measure changes in the intracellular concentration of chloride ions, which is important for the study of GABA and glycine receptors. Ethyl 8-methyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate can also be used to measure changes in the intracellular concentration of potassium ions, which is important for the study of potassium channels. In addition, Ethyl 8-methyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate can be used to measure changes in the membrane potential of cells, which is important for the study of action potentials.

Mecanismo De Acción

Ethyl 8-methyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate works by binding to specific ions or molecules and emitting a fluorescent signal when excited by light. When Ethyl 8-methyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate binds to chloride ions, it undergoes a conformational change that increases its fluorescence intensity. Similarly, when Ethyl 8-methyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate binds to potassium ions, it undergoes a conformational change that decreases its fluorescence intensity. The change in fluorescence intensity can be measured using a fluorometer, which allows researchers to monitor changes in ion concentration or membrane potential in real-time.

Biochemical and Physiological Effects:

Ethyl 8-methyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate has minimal biochemical and physiological effects on cells and tissues. It is a relatively non-toxic probe that can be used in live cells without causing significant damage or disruption. However, it is important to note that Ethyl 8-methyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate is a chemical probe and should be used with caution in experiments. Researchers should follow proper safety guidelines and use appropriate protective equipment when handling Ethyl 8-methyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Ethyl 8-methyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate has several advantages for lab experiments. It is a highly sensitive probe that can detect changes in ion concentration or membrane potential in real-time. It is also relatively easy to use and can be incorporated into a variety of experimental setups. However, there are also some limitations to using Ethyl 8-methyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate. For example, it is a chemical probe and can interact with other molecules in the cell, which can lead to false-positive or false-negative results. In addition, it is important to use appropriate controls and calibration methods when using Ethyl 8-methyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate to ensure accurate and reliable results.

Direcciones Futuras

There are several future directions for research involving Ethyl 8-methyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate. One area of research is the development of new fluorescent probes that can detect other ions or molecules in the cell. Another area of research is the optimization of experimental protocols for using Ethyl 8-methyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate in live cells and tissues. Finally, researchers are also exploring the use of Ethyl 8-methyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate in clinical applications, such as the diagnosis and treatment of diseases that involve ion channel dysfunction. Overall, Ethyl 8-methyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate is a valuable tool for scientific research and has the potential to contribute to many new discoveries in the future.

Métodos De Síntesis

Ethyl 8-methyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate is synthesized through a multi-step process that involves the use of various chemical reagents. The first step in the synthesis involves the reaction of 4-chloro-8-methylquinoline with ethyl 3-aminocrotonate in the presence of a base. This reaction yields ethyl 8-methyl-4-(3-aminocrotonyl)quinoline-3-carboxylate. The second step in the synthesis involves the reaction of the ethyl ester with pyridine-3-carboxaldehyde in the presence of a reducing agent. This reaction yields ethyl 8-methyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate, also known as Ethyl 8-methyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate.

Propiedades

Nombre del producto |

Ethyl 8-methyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate |

|---|---|

Fórmula molecular |

C19H19N3O2 |

Peso molecular |

321.4 g/mol |

Nombre IUPAC |

ethyl 8-methyl-4-(pyridin-3-ylmethylamino)quinoline-3-carboxylate |

InChI |

InChI=1S/C19H19N3O2/c1-3-24-19(23)16-12-22-17-13(2)6-4-8-15(17)18(16)21-11-14-7-5-9-20-10-14/h4-10,12H,3,11H2,1-2H3,(H,21,22) |

Clave InChI |

VWVFLPFLAWAVQV-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CN=C2C(=CC=CC2=C1NCC3=CN=CC=C3)C |

SMILES canónico |

CCOC(=O)C1=C(C2=CC=CC(=C2N=C1)C)NCC3=CN=CC=C3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-ethoxyphenyl)-2-{[3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B255411.png)

![4-[2-(benzylamino)-2-oxoethoxy]-N-(2,3-dimethylphenyl)benzamide](/img/structure/B255412.png)

![N-(2-methoxy-5-methylphenyl)-4-[2-oxo-2-(2-toluidino)ethoxy]benzamide](/img/structure/B255413.png)

![N-benzyl-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide](/img/structure/B255416.png)

![1-Benzhydryl-4-[3-(2,4-dimethoxyphenyl)acryloyl]piperazine](/img/structure/B255419.png)

![4-(1-azepanylmethyl)-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B255423.png)

![5-[bis(2-methoxyethyl)amino]-4-chloro-3(2H)-pyridazinone](/img/structure/B255424.png)

![(1R,2S,4R)-N-(4-(N-propylsulfamoyl)phenyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B255427.png)

![Ethyl 4-(4-chlorophenyl)-2-[(methoxyacetyl)amino]-3-thiophenecarboxylate](/img/structure/B255430.png)

![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-(2-ethylphenyl)piperazine](/img/structure/B255431.png)

![2-{[4-ethyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B255434.png)